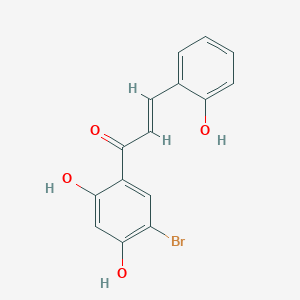
Acrylophenone, 5'-bromo-2',4'-dihydroxy-3-(o-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is an organic compound with a complex structure that includes bromine, hydroxyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- typically involves multiple steps. One common method includes the bromination of a precursor compound followed by hydroxylation and phenylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and hydroxylating agents (e.g., H₂O₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acrylophenone: A simpler analog without the bromine and hydroxyl groups.
Bromoacetophenone: Contains a bromine atom but lacks the hydroxyl groups.
Hydroxyacetophenone: Contains hydroxyl groups but lacks the bromine atom.
Uniqueness
Acrylophenone, 5’-bromo-2’,4’-dihydroxy-3-(o-hydroxyphenyl)- is unique due to its combination of bromine, hydroxyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78050-57-4 |
|---|---|
Molecular Formula |
C15H11BrO4 |
Molecular Weight |
335.15 g/mol |
IUPAC Name |
(E)-1-(5-bromo-2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO4/c16-11-7-10(14(19)8-15(11)20)13(18)6-5-9-3-1-2-4-12(9)17/h1-8,17,19-20H/b6-5+ |
InChI Key |
FEERWDUOJVFJQI-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















